molecular formula C11H9NO B1586747 phenyl(1H-pyrrol-3-yl)methanone CAS No. 7126-41-2

phenyl(1H-pyrrol-3-yl)methanone

Cat. No. B1586747
CAS RN: 7126-41-2
M. Wt: 171.19 g/mol
InChI Key: DSNSKSWTLGZGAN-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrrol-3-yl)methanone, commonly referred to as PPM, is a heterocyclic compound composed of a pyrrole ring and a phenyl group. It is a colorless, volatile liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl ether. PPM is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and flavors.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-pot Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed. This method is economical and yields good results using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O (Kaur & Kumar, 2018).

Biochemical Applications

  • Antimicrobial Activity : Certain pyrrole derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds, especially those with a methoxy group, demonstrated high antimicrobial activity (Kumar et al., 2012).

Enzyme Inhibition

  • Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity, comparable to or even better than genistein, a reference compound. These findings suggest potential therapeutic applications (Zheng et al., 2011).

Anticancer Potential

  • Potential Anticancer Agents : Novel 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives were synthesized and evaluated for anticancer activity. Some derivatives displayed antiproliferative activity against cancer cells, comparable to Paclitaxel, with minimal impact on normal cell lines, indicating potential as anticancer agents (Lan et al., 2014).

Dye and Photostability

  • Fluorescent Monoazo Disperse Dyes : Phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes were synthesized, showing red-shifted absorption maxima and emitting in the far-red region. These dyes exhibit better photostability and sublimation fastness on dyed polyester and nylon compared to reported analogues (Jadhav et al., 2018).

Enzyme Inhibitory and Antimicrobial Evaluation

  • Synthesis and Enzyme Inhibitory Analysis : 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for enzyme inhibitory activities. These compounds showed significant inhibitory activity against various enzymes, making them promising for pharmacological studies (Cetin et al., 2021).

Crystal Structure Analysis

  • Crystal Structure of Derivatives : The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified by X-ray diffraction, providing insights into the molecular arrangement and bonding of such compounds (Cao et al., 2010).

Mechanistic and Computational Studies

  • Structural and Mechanistic Insights : The synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone was achieved, and quantum mechanics was used to probe the mechanism of its formation, offering insights into the chemical reactions and molecular interactions involved (Anga et al., 2014).

Spectroscopic Properties

  • Effects on Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of phenylmethanone derivatives were investigated, showing that these compounds exhibit dual fluorescence with weak charge transfer separation in various solvents. These findings are significant for understanding the photophysical behavior of these compounds (Al-Ansari, 2016).

Novel Syntheses

  • Synthesis of Highly Substituted Pyrroles : A method for the one-pot synthesis of highly substituted pyrroles using nano copper oxide as a heterogeneous nanocatalyst was described. This method highlights the use of nanotechnology in synthesizing complex organic compounds (Saeidian et al., 2013).

properties

IUPAC Name

phenyl(1H-pyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNSKSWTLGZGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378296
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl(1H-pyrrol-3-yl)methanone

CAS RN

7126-41-2
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (8.0 g) in 200 ml of dry ethyl ether was added dropwise a solution of phenylvinylketone (13.22 g) and tosylmethyl isocyanide (19.52) in 150 ml of dry methyl sulfoxide and 300 ml of dry ethyl ether at such a rate that the ether refluxed gently. After complete addition, the suspension was stirred at room temperature for 30 minutes and subsequently hydrolyzed by dropwise addition of 200 ml of water. The ether layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layers were washed with water, 0.1N sulfuric acid, and again with water. The organic phase was dried over magnesium sulfate, filtered and evaporated in vacuo. The residue was purified by flash column chromatography (silica gel, DCM/ethyl acetate, 5:1). The desired fractions were concentrated and the residual oil was crystallized from DCM/hexane, affording the product as crystals (7.11 g), m.p. 98°-99° C. (lit*m.p. 96°-97° C.).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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